N-Benzyl-2-(2-oxo-benzothiazol-3-yl)-acetamide N-Benzyl-2-(2-oxo-benzothiazol-3-yl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15583768
InChI: InChI=1S/C16H14N2O2S/c19-15(17-10-12-6-2-1-3-7-12)11-18-13-8-4-5-9-14(13)21-16(18)20/h1-9H,10-11H2,(H,17,19)
SMILES:
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4 g/mol

N-Benzyl-2-(2-oxo-benzothiazol-3-yl)-acetamide

CAS No.:

Cat. No.: VC15583768

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-2-(2-oxo-benzothiazol-3-yl)-acetamide -

Specification

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
IUPAC Name N-benzyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Standard InChI InChI=1S/C16H14N2O2S/c19-15(17-10-12-6-2-1-3-7-12)11-18-13-8-4-5-9-14(13)21-16(18)20/h1-9H,10-11H2,(H,17,19)
Standard InChI Key GFXFFTCZTNBFCB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3SC2=O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named N-benzyl-2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetamide, with the molecular formula C₁₆H₁₃ClN₂O₂S and a molecular weight of 332.8 g/mol . Its structure features a benzothiazole core substituted with a chloro group at position 4, a ketone at position 2, and an acetamide group at position 3, which is further modified with a benzyl moiety (Fig. 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₃ClN₂O₂S
Molecular Weight332.8 g/mol
XLogP3-AA3.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds4
Exact Mass332.0386 Da

Spectroscopic and Computational Data

The SMILES notation for the compound is C1=CC=C(C=C1)CNC(=O)CN2C3=C(C=CC=C3Cl)SC2=O, which encodes its connectivity and functional groups . The InChIKey NQTFWQPPBWHNNT-UHFFFAOYSA-N provides a unique identifier for database searches . Computational analyses predict moderate lipophilicity (XLogP3 = 3.3), suggesting favorable membrane permeability .

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis protocol for this compound is disclosed in the literature, analogous benzothiazole acetamides are typically synthesized via condensation reactions. A plausible route involves:

  • Benzothiazole Formation: Cyclization of 2-amino-4-chlorobenzenethiol with chloroacetyl chloride to yield 4-chloro-2-oxobenzothiazole.

  • Acetamide Coupling: Reaction of the benzothiazole intermediate with N-benzyl bromoacetamide under basic conditions .

Patent US20040029858A1 describes methods for preparing structurally related 2-oxo-acetamide derivatives, emphasizing the use of microwave-assisted synthesis to enhance reaction efficiency .

Stability and Degradation

The compound’s stability is influenced by the electron-withdrawing chloro and ketone groups, which may render the benzothiazole ring susceptible to nucleophilic attack at the 2-oxo position. Accelerated stability studies under varying pH conditions are warranted to assess hydrolytic degradation pathways.

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